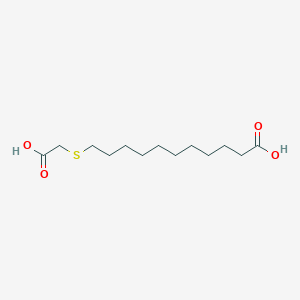

11-(Carboxymethylsulfanyl)undecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-(carboxymethylsulfanyl)undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4S/c14-12(15)9-7-5-3-1-2-4-6-8-10-18-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZICAMHUAFUEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCSCC(=O)O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281885 | |

| Record name | 11-(carboxymethylsulfanyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-43-6 | |

| Record name | NSC23341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-(carboxymethylsulfanyl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 11 Functionalized Undecanoic Acids

Precursor Pathways for Undecanoic Acid Backbones

The undecanoic acid backbone is a versatile platform for chemical synthesis, and its derivation from renewable feedstocks is of significant industrial interest. Castor oil serves as a primary and sustainable starting material for this purpose.

Derivation from Castor Oil and Ricinoleic Acid

Castor oil is predominantly composed of triglycerides of ricinoleic acid, which accounts for approximately 90% of the oil's content. This high concentration of a single fatty acid makes castor oil an ideal precursor for the synthesis of C11 derivatives. The initial step in this process is the transesterification of castor oil with methanol (B129727) to produce methyl ricinoleate (B1264116). This reaction effectively isolates the ricinoleic acid backbone in a form suitable for further chemical transformation.

Pyrolytic Decomposition Approaches

The key step in generating the C11 backbone from methyl ricinoleate is pyrolytic decomposition. This process, a variant of steam cracking, involves heating the methyl ricinoleate at high temperatures, typically between 450°C and 550°C. The pyrolysis cleaves the C18 chain of methyl ricinoleate, yielding two primary products: heptaldehyde and methyl 10-undecenoate. The cleavage of the aliphatic chain occurs selectively between the hydroxymethylene and the allyl-methylene groups of the ricinoleate molecule. Fast pyrolysis conditions are generally favored as they enhance the yield of the desired products. The resulting methyl 10-undecenoate can then be hydrolyzed to 10-undecenoic acid, which serves as the immediate precursor for functionalization at the 11-position.

Table 1: Pyrolysis of Methyl Ricinoleate

| Parameter | Value | Reference |

|---|---|---|

| Feedstock | Methyl Ricinoleate | |

| Process | Pyrolysis (Steam Cracking) | |

| Temperature Range | 450-550 °C | |

| Primary Products | Heptaldehyde, Methyl 10-undecenoate | |

| Optimal Preheating Temp. | 500 °C | |

| Optimal Pyrolysis Temp. | 562 °C | |

| Yield of Methyl Undecenoate | 47.9% |

Strategies for Introducing Functionality at the 11-Position

With the 10-undecenoic acid backbone established, various chemical strategies can be employed to introduce functional groups at the terminal (11th) carbon. These methods include radical additions, chemo-enzymatic routes, and nucleophilic substitutions.

Radical Addition Reactions for Halogenation

To functionalize the terminal carbon, the double bond of 10-undecenoic acid must be strategically reacted. A common and efficient method is the anti-Markovnikov addition of hydrogen bromide (HBr). This reaction is typically carried out in the presence of a radical initiator, such as peroxides. The radical mechanism proceeds via the addition of a bromine radical to the terminal carbon of the double bond, which results in the formation of the more stable secondary radical at the 10-position. Subsequent abstraction of a hydrogen atom from HBr yields the desired 11-bromoundecanoic acid. This halogenated intermediate is a versatile precursor for a variety of nucleophilic substitution reactions.

Chemo-Enzymatic Synthesis Routes

An alternative approach to generating a functional group at the 11-position involves a chemo-enzymatic pathway starting from ricinoleic acid. This method can be used to synthesize 11-hydroxyundecanoic acid. The process involves the biotransformation of ricinoleic acid using recombinant Escherichia coli cells that express an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. This enzymatic cascade converts ricinoleic acid into an ester intermediate. Subsequent chemical reduction of the carbon-carbon double bond and hydrolysis of the ester bond yields 11-hydroxyundecanoic acid. This hydroxy-functionalized undecanoic acid can then be used as a building block for further chemical modifications.

Table 2: Chemo-Enzymatic Synthesis of 11-Hydroxyundecanoic Acid

| Step | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Biotransformation | Conversion of ricinoleic acid to an ester intermediate | Recombinant E. coli expressing alcohol dehydrogenase and Baeyer-Villiger monooxygenase | rsc.org |

| Chemical Reduction | Saturation of the C=C double bond | Standard hydrogenation catalysts | rsc.org |

| Hydrolysis | Cleavage of the ester bond to yield the final product | Acid or base catalysis | rsc.org |

| Overall Molar Yield | 55% (from ricinoleic acid to 1,11-undecanedioic acid) | rsc.org |

Nucleophilic Substitution Reactions for Introducing Heteroatom Moieties

The 11-bromo derivative of undecanoic acid is an excellent substrate for S_N2 reactions, allowing for the introduction of various heteroatom-containing functional groups. This is the key step in the synthesis of the target compound, 11-(Carboxymethylsulfanyl)undecanoic acid.

In this synthesis, 11-bromoundecanoic acid is reacted with thioglycolic acid in the presence of a base. The base deprotonates the thiol group of thioglycolic acid to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic carbon atom bearing the bromine atom in 11-bromoundecanoic acid, displacing the bromide ion and forming a new carbon-sulfur bond. The resulting product is 11-(Carboxymethylsulfanyl)undecanoic acid, a dicarboxylic acid containing a thioether linkage.

This nucleophilic substitution strategy is not limited to the introduction of sulfur-containing moieties. A widely practiced industrial application of this reaction is the synthesis of 11-aminoundecanoic acid, a monomer for the production of Nylon-11. In this process, 11-bromoundecanoic acid is treated with ammonia, which acts as the nucleophile, to replace the bromine atom with an amino group.

Oxidation and Reduction Methodologies

Oxidation and reduction reactions are fundamental tools for the interconversion of functional groups at the 11-position of undecanoic acid. These transformations allow for the synthesis of a variety of derivatives, including alcohols, aldehydes, and dicarboxylic acids.

Oxidation: The oxidation of 11-hydroxyundecanoic acid is a common strategy to produce valuable derivatives. For instance, 11-hydroxyundecanoic acid can be oxidized to 1,11-undecanedioic acid. Chemoenzymatic methods have been developed that utilize alcohol dehydrogenases and Baeyer-Villiger monooxygenases to achieve this transformation under mild conditions nih.govsci-hub.se. Chemical oxidation methods can also be employed, though they may require harsher conditions and careful control to avoid side reactions.

Another important oxidation reaction is the conversion of 11-hydroxyundecanoic acid to 11-oxoundecanoic acid (the corresponding aldehyde). This can be achieved using a variety of oxidizing agents, with pyridinium (B92312) chlorochromate (PCC) or Swern oxidation being common laboratory-scale methods that allow for the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Reduction: The reduction of a terminal functional group is also a key synthetic strategy. For example, 11-oxoundecanoic acid can be reduced back to 11-hydroxyundecanoic acid using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically high-yielding and chemoselective, leaving the carboxylic acid moiety intact.

More comprehensive reduction, such as the conversion of the carboxylic acid itself, is also possible. However, this requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) and results in the formation of undecane-1,11-diol. Subsequent selective oxidation of one of the terminal hydroxyl groups would then be necessary to re-form a functionalized undecanoic acid derivative.

| Transformation | Starting Material | Product | Reagents/Methods |

| Oxidation | 11-Hydroxyundecanoic acid | 1,11-Undecanedioic acid | Chemoenzymatic (e.g., alcohol dehydrogenase, Baeyer-Villiger monooxygenase), Chemical oxidants (e.g., KMnO₄, Jones reagent) |

| Oxidation | 11-Hydroxyundecanoic acid | 11-Oxoundecanoic acid | Pyridinium chlorochromate (PCC), Swern oxidation |

| Reduction | 11-Oxoundecanoic acid | 11-Hydroxyundecanoic acid | Sodium borohydride (NaBH₄) |

| Reduction | 11-Oxoundecanoic acid | Undecane-1,11-diol | Lithium aluminum hydride (LiAlH₄) |

Specific Synthetic Routes to Sulfur-Containing Undecanoic Acid Derivatives

The incorporation of sulfur into the undecanoic acid backbone opens up a wide range of chemical and biological applications. The synthesis of these derivatives often involves the introduction of a thiol or thioether linkage at a specific position, most commonly at the terminus of the alkyl chain.

Approaches to Thioether Linkages

Thioethers are a common class of sulfur-containing organic compounds and their synthesis is well-established. The most prevalent method for forming a thioether bond is through the nucleophilic substitution reaction between an alkyl halide and a thiol (or thiolate). This approach is highly efficient for the synthesis of sulfur-containing undecanoic acid derivatives.

A typical synthetic sequence would involve the initial preparation of an 11-haloundecanoic acid, most commonly 11-bromoundecanoic acid. This can be synthesized from undec-10-enoic acid via anti-Markovnikov hydrobromination, often initiated by peroxides. Once the 11-haloundecanoic acid is obtained, it can be reacted with a variety of thiols in the presence of a base to yield the corresponding thioether. The base serves to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.

The choice of base and solvent is crucial for the success of this reaction and depends on the specific substrates. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium ethoxide, while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate the reaction.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 11-Haloundecanoic acid | Thiol (R-SH) | 11-(Alkylsulfanyl)undecanoic acid | Base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, acetone) |

| 11-Haloundecanoic acid | Thiolate (R-S⁻) | 11-(Alkylsulfanyl)undecanoic acid | Aprotic solvent |

Synthesis of Carboxymethylsulfanyl Derivatives (Conceptual and Analogous)

The key step in the proposed synthesis is the nucleophilic substitution of a leaving group at the 11-position of undecanoic acid by the sulfur atom of thioglycolic acid. The most logical precursor for this reaction is an 11-haloundecanoic acid, such as 11-bromoundecanoic acid.

The reaction would proceed by reacting 11-bromoundecanoic acid with thioglycolic acid in the presence of a base. The base, typically a hydroxide or carbonate, would deprotonate both the carboxylic acid of the undecanoic acid derivative and the thiol group of thioglycolic acid. The resulting thiolate of thioglycolic acid is a potent nucleophile that would readily attack the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming the desired thioether linkage.

An analogous and well-documented reaction is the synthesis of S-carboxymethyl-L-cysteine, which involves the reaction of cysteine with iodoacetic acid nih.gov. This reaction follows the same principle of nucleophilic attack by a sulfur atom on a carbon bearing a halogen. The synthesis of S-(2-carboxyethyl)-L-cysteine from L-cysteine and acrylic acid also demonstrates the formation of a thioether linkage leading to a dicarboxylic acid structure nih.gov. These examples provide strong precedent for the feasibility of the proposed synthesis of 11-(carboxymethylsulfanyl)undecanoic acid.

A plausible synthetic route is outlined below:

Preparation of 11-Bromoundecanoic Acid: This can be achieved through the anti-Markovnikov addition of hydrogen bromide to undec-10-enoic acid, typically in the presence of a peroxide initiator.

Thioether Formation: 11-bromoundecanoic acid is then reacted with thioglycolic acid in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in a polar solvent like water or ethanol. The reaction mixture would be heated to ensure complete reaction.

Workup and Isolation: After the reaction is complete, the mixture would be acidified to protonate both carboxylic acid groups, leading to the precipitation of the product. The crude product could then be purified by recrystallization.

| Starting Material | Reagent | Intermediate | Final Product |

| Undec-10-enoic acid | HBr, Peroxide | 11-Bromoundecanoic acid | 11-(Carboxymethylsulfanyl)undecanoic acid |

| 11-Bromoundecanoic acid | Thioglycolic acid, Base | - | 11-(Carboxymethylsulfanyl)undecanoic acid |

This conceptual synthesis is based on robust and predictable organic reactions and is highly likely to be a viable method for the preparation of 11-(carboxymethylsulfanyl)undecanoic acid.

Advanced Analytical Characterization and Quantification Strategies for 11 Carboxymethylsulfanyl Undecanoic Acid

Chromatographic Separations

Chromatographic techniques are paramount for the isolation of 11-(Carboxymethylsulfanyl)undecanoic acid from complex matrices and for its quantification. Both gas and liquid chromatography offer distinct advantages and are chosen based on the specific analytical goal.

Gas Chromatography (GC) Applications in Fatty Acid Analysis

Gas chromatography is a powerful tool for the analysis of fatty acids and related compounds, offering high resolution and sensitivity. However, due to the low volatility of dicarboxylic acids like 11-(Carboxymethylsulfanyl)undecanoic acid, derivatization is an essential prerequisite for successful GC analysis. This process converts the non-volatile carboxylic acid groups into more volatile esters or silyl (B83357) esters.

Common derivatization techniques for carboxylic acids prior to GC analysis include esterification, often using reagents like BF3/alcohol, and silylation, with agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). For a compound like 11-(Carboxymethylsulfanyl)undecanoic acid, a two-step derivatization might be necessary to esterify both carboxylic acid groups. The resulting derivatives are more amenable to volatilization in the GC inlet and separation on a capillary column, typically a non-polar or medium-polar stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized analyte but also provides valuable structural information through its mass spectrum. For a closely related compound, S-Carboxymethyl-L-cysteine, predicted GC-MS data for its trimethylsilyl (B98337) (TMS) derivative is available, offering insights into the expected fragmentation patterns. hmdb.ca

Table 1: Predicted GC-MS Data for a Related Compound (S-Carboxymethyl-L-cysteine, 2 TMS) hmdb.ca

| Parameter | Value |

|---|---|

| Ionization | 70eV, Positive |

| Splash ID | splash10-05g4-9650000000-0aed012631a77de5b93a |

Liquid Chromatography (LC) Techniques for Complex Mixtures

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of dicarboxylic acids without the need for derivatization. Reversed-phase chromatography is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier to control the ionization of the carboxyl groups.

For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization can be employed to introduce a chromophore or a fluorophore for UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry. scite.ai Reagents such as dimethylaminophenacyl bromide (DmPABr) can derivatize the carboxyl groups, leading to a charge reversal from negative to positive, which significantly enhances sensitivity in positive ion mode mass spectrometry. chromatographyonline.comlongdom.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the quantification of dicarboxylic acids at low concentrations. chromatographyonline.com This method offers high selectivity and sensitivity, making it ideal for trace analysis in various samples.

Spectrometric Identification and Structural Elucidation

Spectrometric techniques are indispensable for the unambiguous identification and detailed structural characterization of 11-(Carboxymethylsulfanyl)undecanoic acid.

Mass Spectrometry (MS) for Detection and Structural Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 11-(Carboxymethylsulfanyl)undecanoic acid, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), can reveal key structural features.

For dicarboxylic acids, common fragmentation pathways involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon chain. The presence of the thioether linkage would also lead to characteristic fragmentation patterns, including cleavage at the C-S bonds. Analysis of these fragments allows for the reconstruction of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 11-(Carboxymethylsulfanyl)undecanoic acid, the ¹H NMR spectrum would show characteristic signals for the protons of the long methylene (B1212753) chain, the protons adjacent to the sulfur atom, and the protons of the carboxymethyl group. The chemical shifts of these protons would be influenced by their proximity to the electronegative oxygen and sulfur atoms. The acidic protons of the two carboxyl groups would typically appear as broad singlets at a downfield chemical shift (around 10-13 ppm), though their visibility can be affected by the solvent and concentration. youtube.com

The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the two carbonyl carbons of the carboxylic acid groups (typically in the range of 170-185 ppm), the carbons of the long alkyl chain, and the carbons adjacent to the thioether linkage. libretexts.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups libretexts.orgmagritek.com

| Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|

| Carboxyl Carbon (-COOH) | 170 - 185 |

| Methylene Carbon adjacent to Sulfur (-CH₂-S-) | 30 - 40 |

| Methylene Carbon adjacent to Carboxyl (-CH₂-COOH) | 30 - 40 |

| Aliphatic Methylene Carbons (-CH₂-) | 20 - 35 |

Quantitative Method Development for Biological and Chemical Matrices

The development of a quantitative method for 11-(Carboxymethylsulfanyl)undecanoic acid would logically center on LC-MS/MS due to its high sensitivity and selectivity. longdom.org A hypothetical, yet scientifically grounded, method is proposed below, drawing from established protocols for similar analytes. chromatographyonline.comnih.gov

Sample Preparation: The initial step in the analysis from biological matrices such as plasma, serum, or urine would involve an extraction procedure to isolate the analyte from complex sample components. A common approach for dicarboxylic acids is protein precipitation using a cold organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. For more complex matrices or to achieve lower detection limits, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. The choice of extraction solvent or SPE sorbent would be optimized to ensure efficient recovery of the target analyte.

Chromatographic Separation: Reversed-phase liquid chromatography (RP-LC) is a suitable technique for separating 11-(Carboxymethylsulfanyl)undecanoic acid from other matrix components. However, due to the polar nature of the carboxylic acid groups, derivatization is often employed to enhance retention on RP columns and improve ionization efficiency. nih.gov A potential derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with carboxylic acids and improves their chromatographic behavior and detection by mass spectrometry. nih.govresearchgate.net The use of a C18 column with a gradient elution profile, typically involving a mixture of an aqueous mobile phase with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol), would be a standard starting point for method development.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. nih.gov Given the presence of two carboxylic acid groups, derivatization with a reagent that imparts a positive charge, such as converting them to trimethyl-amino-ethyl (TMAE) esters, could allow for detection in positive electrospray ionization (ESI) mode, which can offer enhanced sensitivity. nih.gov The MRM transitions would be optimized by infusing a standard solution of the derivatized analyte to determine the precursor ion and the most abundant and stable product ions. For accurate quantification, the use of a stable isotope-labeled internal standard, such as a deuterated version of 11-(Carboxymethylsulfanyl)undecanoic acid, is highly recommended to correct for matrix effects and variations in extraction recovery and ionization efficiency. longdom.org

A proposed LC-MS/MS method is summarized in the table below:

| Parameter | Proposed Condition | Rationale |

| Sample Preparation | Protein precipitation with acetonitrile | Simple, effective for plasma/serum |

| Derivatization | 3-Nitrophenylhydrazine (3-NPH) | Enhances chromatographic retention and ionization |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-LC |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Suitable for derivatized carboxylic acids |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | High selectivity and sensitivity |

| Internal Standard | Deuterated 11-(Carboxymethylsulfanyl)undecanoic acid | Corrects for analytical variability |

Method Validation and Sensitivity Assessment

Once a quantitative method is developed, it must undergo rigorous validation to ensure its reliability for the intended application. The validation would be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). gavinpublishers.comiupac.org The key validation parameters and their typical acceptance criteria are outlined below.

Linearity: The linearity of the method would be assessed by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) of >0.99 is generally considered acceptable. chromatographyonline.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The accuracy is expressed as the percent relative error (%RE), and the precision is expressed as the percent relative standard deviation (%RSD). Acceptance criteria are often set at ±15% for both parameters (±20% at the lower limit of quantification).

Sensitivity: The sensitivity of the method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. theseus.fi The LLOQ is typically established as the lowest point on the calibration curve. For dicarboxylic acids, highly sensitive methods can achieve LLOQs in the picogram to femtogram range. longdom.orgchromatographyonline.com

Selectivity and Matrix Effects: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, would be evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

A summary of plausible validation results for a hypothetical LC-MS/MS assay for 11-(Carboxymethylsulfanyl)undecanoic acid in human plasma is presented in the following tables, based on typical performance characteristics of similar assays.

Table 1: Linearity of the Proposed Method

| Parameter | Result |

|---|---|

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.005x + 0.002 |

Table 2: Accuracy and Precision of the Proposed Method

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|

| 3 (Low) | 5.2 | 6.8 | -3.1 | -4.5 |

| 50 (Medium) | 3.8 | 4.5 | 2.5 | 1.8 |

Table 3: Sensitivity of the Proposed Method

| Parameter | Result |

|---|---|

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

These validation data, while hypothetical, are representative of what would be expected for a robust and reliable LC-MS/MS method for the quantification of 11-(Carboxymethylsulfanyl)undecanoic acid in a biological matrix.

Molecular Mechanisms and Biological Activities of Undecanoic Acid and Its 11 Substituted Analogues

Investigations into Membrane Interaction and Permeability

The cell membrane is a primary target for many bioactive compounds. The lipophilic nature of undecanoic acid and its derivatives facilitates their interaction with the lipid bilayer, leading to significant effects on membrane integrity and structure.

Undecanoic acid and its analogues are known to disrupt the integrity of microbial cell membranes. patsnap.com This disruption is a key mechanism of their antimicrobial action. The integration of these fatty acids into the lipid bilayer leads to a destabilization of the membrane structure, which in turn increases its permeability. patsnap.commdpi.com This increased permeability allows for the leakage of essential intracellular components, leading to cellular dysfunction and, ultimately, cell death. patsnap.com This mechanism is particularly effective against fungal cells. patsnap.com The ability of these compounds to disrupt membrane integrity is a critical aspect of their biological activity. mdpi.com

For instance, studies on undecenoic acid, an unsaturated analogue, demonstrate that its carboxylic acid group and double bond are pivotal in this process. patsnap.com When introduced to fungal cells, it integrates into the lipid bilayers, causing destabilization and increased permeability, which leads to the leakage of vital intracellular contents and cell death. patsnap.com

| Compound Family | Primary Effect on Membrane | Consequence |

| Undecanoic Acid Analogues | Integration into lipid bilayer | Destabilization of membrane structure |

| Increased membrane permeability | Leakage of intracellular components | |

| Eventual cell lysis and death |

This table illustrates the general impact of undecanoic acid and its analogues on cellular membrane integrity.

The interaction of undecanoic acid analogues with the cell membrane extends to the modulation of the lipid bilayer's structure. The incorporation of these fatty acids can alter the fluidity and packing of the phospholipid molecules. nih.gov The structure of the fatty acid, including chain length and saturation, influences these effects. frontiersin.org

The introduction of fatty acids can lead to changes in the physical properties of the membrane, such as its thickness and curvature. laminarpharma.commdpi.com For example, 2-hydroxylated unsaturated fatty acids have been shown to decrease lipid order and increase membrane hydration. laminarpharma.com These alterations in the lipid bilayer's organization can affect the function of membrane-embedded proteins and transport systems. frontiersin.org While direct studies on 11-(Carboxymethylsulfanyl)undecanoic acid are limited, the behavior of other substituted fatty acids suggests that the carboxymethylsulfanyl group would significantly influence the molecule's interaction with the polar head groups of the phospholipids (B1166683), potentially leading to distinct structural changes in the bilayer.

Interference with Cellular Metabolic Pathways

Ergosterol (B1671047) is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. patsnap.comnih.gov The inhibition of its biosynthesis is a key target for antifungal agents. nih.govnih.gov Undecanoic acid has been shown to interfere with the ergosterol biosynthesis pathway. patsnap.comresearchgate.net This inhibition compromises the structural and functional stability of the fungal cell membrane, enhancing the compound's antifungal efficacy. patsnap.com By disrupting this pathway, undecanoic acid leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which further damages the cell membrane and contributes to fungal cell death. researchgate.netmdpi.com

| Pathway Component | Effect of Undecanoic Acid | Resulting Impact on Fungal Cell |

| Ergosterol Synthesis | Inhibition | Decreased membrane integrity and fluidity |

| Lanosterol 14-alpha-demethylase | Potential target for inhibition | Accumulation of toxic sterol precursors |

| Overall Membrane Composition | Ergosterol depletion | Increased permeability and cell lysis |

This table summarizes the effects of undecanoic acid on the ergosterol biosynthesis pathway in fungi.

The metabolic interference of undecanoic acid extends to the synthesis of other key lipid components. In fungi such as Trichophyton rubrum, undecanoic acid has been demonstrated to inhibit the biosynthesis of several phospholipids at its minimum inhibitory concentration, including phosphatidylserine (B164497) and phosphatidylethanolamine. oup.comtandfonline.com At higher concentrations, the synthesis of all major phospholipids is inhibited. oup.comtandfonline.com

This disruption of phospholipid metabolism is significant, as these molecules are the fundamental building blocks of the cell membrane. nih.gov The inhibition of their synthesis would directly impact membrane formation and repair, contributing to the loss of membrane integrity. oup.comtandfonline.com Furthermore, undecanoic acid can influence fatty acid metabolism, although the specific mechanisms can vary between organisms. researchgate.netwikipedia.org

Cellular metabolism is intrinsically linked to the production of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.commdpi.com Some studies suggest that the biological activity of certain fatty acid derivatives is linked to the modulation of oxidative stress. researchgate.net

For instance, ω-hydroxyundec-9-enoic acid, a hydroxylated derivative, has been shown to induce apoptosis in cancer cells through the generation of ROS and subsequent endoplasmic reticulum stress. nih.gov This suggests that 11-substituted undecanoic acid analogues, including 11-(Carboxymethylsulfanyl)undecanoic acid, could potentially modulate oxidative stress responses. The introduction of a sulfur-containing functional group might influence interactions with cellular redox systems. The mechanism likely involves the induction of oxidative stress, leading to damage of the cell membrane and other vital cellular components. researchgate.net

Effects on Gene Expression and Post-Transcriptional Processes

Undecanoic acid and its analogues are capable of exerting significant influence at the molecular level, modulating not only the transcription of genes but also post-transcriptional events such as mRNA processing. These effects are central to their biological activities, including their roles in fungal pathogenesis and adaptation.

Influence on Gene Expression Profiling

Undecanoic acid (UDA) has been shown to act as a potent modulator of gene expression, particularly in pathogenic fungi. The toxic effects of UDA often involve the widespread alteration of fungal metabolism, driven by changes in the expression of genes crucial for virulence and survival. researchgate.netnih.gov In the dermatophyte Trichophyton rubrum, exposure to UDA leads to profound changes in gene expression related to key cellular processes. Transcriptome analysis reveals that UDA affects the transcription of genes involved in cell wall integrity, membrane assembly, lipid metabolism, and pathogenesis. nih.gov

Studies combining UDA with other compounds, such as quinic acid, have demonstrated synergistic effects on the expression of virulence-related genes in Candida species. This combination has been found to significantly inhibit genes involved in biofilm formation, the transition from yeast to hyphal form, and ergosterol biosynthesis, all of which are critical for Candida's pathogenicity. nih.gov

The mechanisms by which fatty acids regulate gene expression are complex. They can act as signaling molecules that bind directly to and modulate the activity of nuclear receptors and transcription factors. nih.gov Long-chain fatty acids and their CoA derivatives can influence transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element Binding Proteins (SREBPs), thereby controlling the expression of genes involved in lipid and carbohydrate metabolism. nih.govnih.gov This regulatory role highlights how fatty acids like UDA can integrate into the cellular signaling network to orchestrate broad changes in gene expression profiles.

| Organism | Process/Gene Category Affected | Observed Effect | Reference |

|---|---|---|---|

| Trichophyton rubrum | Cell Wall & Membrane Assembly | Altered expression of genes involved in structural integrity. | nih.gov |

| Trichophyton rubrum | Lipid Metabolism | Modulation of genes related to fatty acid and ergosterol synthesis. | nih.govresearchgate.net |

| Trichophyton rubrum | Pathogenesis | Down-regulation of virulence-associated genes. | nih.gov |

| Candida spp. (in synergy with quinic acid) | Biofilm Formation | Significant inhibition of biofilm-related gene expression. | nih.gov |

| Candida spp. (in synergy with quinic acid) | Ergosterol Biosynthesis | Down-regulation of key enzymes in the ergosterol pathway. | nih.gov |

Induction of Alternative Splicing Events

Beyond transcriptional regulation, undecanoic acid has been identified as an inducer of post-transcriptional modifications, specifically alternative splicing (AS). This mechanism allows a single gene to produce multiple mRNA variants, thereby expanding the proteomic diversity and enabling a rapid adaptive response to cellular stress. mdpi.com This phenomenon has been documented as a key strategy for fungal adaptation to the presence of antifungal agents. nih.govmdpi.com

In Trichophyton rubrum, exposure to UDA triggers alternative splicing in transcripts of genes essential for stress adaptation and survival. researchgate.netmdpi.com RNA-sequencing analyses have revealed that intron retention is the most predominant type of AS event induced by UDA. nih.govresearchgate.net This has been validated in genes encoding multidrug resistance efflux pumps and heat shock proteins (HSPs). nih.govnih.gov

For instance, the gene TERG_04309, which encodes an efflux pump, was found to produce two distinct intron-retained isoforms in addition to its conventional form upon UDA exposure. nih.gov Similarly, intron retention was confirmed in the transcript for an hsp7-like gene, suggesting that AS is a broad response to the stress induced by UDA. nih.gov Researchers hypothesize that this differential splicing of genes involved in drug efflux and protein folding represents a sophisticated adaptive strategy, allowing the fungus to fine-tune its response to the toxic effects of the fatty acid. researchgate.netmdpi.com This modulation of mRNA processing highlights a complex layer of regulation in the biological activity of undecanoic acid. researchgate.net

| Gene/Protein | Function | Type of AS Event | Observed Outcome | Reference |

|---|---|---|---|---|

| Efflux Pump (TERG_04309) | Drug Resistance/Detoxification | Intron Retention | Production of two intron-retained isoforms. | nih.govmdpi.com |

| Heat Shock Protein (hsp7-like) | Stress Response, Protein Folding | Intron Retention | Presence of two distinct mRNA isoforms confirmed. | nih.gov |

| Inosine monophosphate dehydrogenase (IMPDH) | Guanine Nucleotide Biosynthesis | Intron Retention (Intron 2) | Potential adaptive strategy to combat fatty acid toxicity. | researchgate.net |

| Phosphoglucomutase (PGM) | Glycogen & Cell Wall Biosynthesis | Exon Skipping (Exon 4) | Significant difference in exon usage following UDA exposure. | researchgate.net |

Role in Broad-Spectrum Biological Modulation

Undecanoic acid and its 11-substituted analogues participate in a wide range of biological interactions, from direct antimicrobial action to nuanced interactions with host proteins and cellular systems. This capacity for broad-spectrum modulation underscores their versatility as bioactive molecules.

Antimicrobial Activities and Structure-Activity Relationships

Undecanoic acid is recognized for its potent antimicrobial, particularly antifungal, properties. mdpi.com Its activity extends to both Gram-positive bacteria and various fungal species. researchgate.net The structure of the 11-carbon fatty acid is critical to its function, and modifications can significantly alter its efficacy, providing clear structure-activity relationships (SAR).

A key SAR insight comes from comparing undecanoic acid (C11:0) with its monounsaturated analogue, 11-undecenoic acid (C11:1). Studies on their 1-monoacylglycerol esters (MAG C11:0 and MAG C11:1) demonstrated that the presence of the terminal double bond in the undecenoic acid derivative significantly enhances its antimicrobial efficiency against all tested microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli), and several fungi. researchgate.net While both compounds were effective against Gram-positive bacteria, Gram-negative bacteria were largely resistant to the saturated MAG C11:0 but showed some susceptibility to MAG C11:1. researchgate.net

Further modification at the 11-position also impacts activity. For example, 11-cyclohexylundecanoic acid, a naturally occurring analogue found in milk fat, exhibits inhibitory effects against Bacillus cereus, Escherichia coli, and Fusarium culmorum at concentrations as low as 0.05 mmol/l. acs.org Another derivative, 10-undecanhydroxamic acid, was found to have higher efficacy than the parent UDA against a variety of fungi and bacteria, with its mechanism suggested to involve the chelation of iron ions, thereby interfering with microbial growth. mdpi.com These findings demonstrate that both the saturation of the alkyl chain and the nature of the terminal substituent are key determinants of antimicrobial potency.

Interactions with Protein Binding Sites

The biological effects of undecanoic acid analogues are also mediated by their specific interactions with proteins. The 11-position of the undecanoic acid chain provides a valuable site for chemical modification to create probes for studying these interactions.

An exemplary 11-substituted analogue is 11-(dansylamino)undecanoic acid (DAUDA), a fluorescent probe used extensively to investigate fatty acid-protein binding. researchgate.netmdpi.com Studies have shown that DAUDA binds with high affinity to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netnih.gov Interestingly, displacement studies revealed that DAUDA does not bind to the primary high-affinity sites for long-chain fatty acids on albumin. Instead, it binds to the sites typically occupied by bilirubin, which are also known to bind fatty acyl-CoAs and medium-chain fatty acids. researchgate.net

DAUDA has also been used to explore interactions with other lipid-binding proteins. It binds effectively to intestinal fatty-acid binding proteins (FABPs), which are involved in the uptake and intracellular transport of fatty acids. mdpi.com The ability to co-crystallize DAUDA with human and rat intestinal FABPs has allowed for detailed structural analysis of the binding pocket, providing insights into the molecular basis of ligand binding and specificity. mdpi.com These studies highlight how 11-substituted analogues can serve as powerful tools to elucidate the specific molecular interactions between fatty acids and their protein targets.

Exploration of Other Biological System Interactions

The biological influence of undecanoic acid and its analogues extends beyond direct antimicrobial toxicity and specific protein binding. These molecules interact with and modulate various complex biological systems.

One significant area of activity is the disruption of bacterial communities and persistence. Undecanoic acid has been shown to inhibit the formation of persister cells in Escherichia coli. Persister cells are a subpopulation of dormant bacteria that exhibit high tolerance to conventional antibiotics. In addition to preventing the formation of these tolerant cells, undecanoic acid can also repress the formation of biofilms, which are structured communities of bacteria that provide a protective environment against antimicrobial agents.

In fungi, undecanoic acid interferes with critical physiological processes beyond gene expression. It can impair the integrity of the cell membrane by affecting the biosynthesis of ergosterol, a key component of the fungal cell membrane. nih.govresearchgate.net Furthermore, fatty acids are fundamental signaling molecules that can modulate the structure of host cell membranes, including the organization of lipid rafts, which are important platforms for cell signaling. They also serve as precursors for the synthesis of eicosanoids and other lipid mediators that play crucial roles in regulating inflammation and immune responses.

Derivatives and Analogues of 11 Carboxymethylsulfanyl Undecanoic Acid in Research

Sulfur-Containing Undecanoic Acid Derivatives (e.g., Thioether, Thioester, Sulfonyl)

The incorporation of sulfur into the undecanoic acid structure gives rise to derivatives with unique chemical reactivities and applications. Thioethers, thioesters, and sulfonyl-containing undecanoic acids are key examples that have been explored for their utility in surface chemistry, organic synthesis, and pharmacology.

Thioether and Thiol Derivatives: 11-Mercaptoundecanoic acid (MUA), also known as 11-thioundecanoic acid, is a prominent sulfur-containing derivative. It is widely used as a metal surface modifier, capable of forming well-ordered self-assembled monolayers (SAMs) on surfaces like gold. medchemexpress.comresearchgate.net These SAMs are valuable in the development of biosensors, electronic devices, and for studying interfacial phenomena. The thiol group provides a strong anchoring point to the metal surface, while the terminal carboxylic acid group can be further functionalized, for example, to immobilize proteins. researchgate.net

Thioester Derivatives: Thioesters of undecanoic acid, such as 11-(acetylthio)-undecanoic acid, serve as important intermediates in organic synthesis. chemsrc.com The thioester linkage is an "activated" form of the carboxylic acid, making it more susceptible to nucleophilic attack. libretexts.org This property is exploited in various biochemical pathways, for instance, in the metabolism of lipids where thioesters of coenzyme A are crucial. libretexts.org In synthetic chemistry, thioesters are used in reactions like the Fukuyama coupling to form ketones and in the synthesis of complex molecules and peptides. researchgate.net

Sulfonyl Derivatives: Sulfonyl and sulfonamide derivatives of undecanoic acid are being investigated for their potential biological activities. nih.gov Compounds such as 11-(((3-nitrophenyl)sulfonyl)amino)-undecanoic acid ethyl ester and 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-undecanoic acid ethyl ester are examples of synthetic molecules being explored in pharmaceutical research. The sulfonamide group is a key functional group in many clinically used drugs, known for a wide range of biological effects including antibacterial, anticancer, and anti-inflammatory properties. frontiersrj.comnih.govresearchgate.net Research into these undecanoic acid derivatives focuses on their potential as lead compounds for new drugs, with studies examining their synthesis, structure-activity relationships, and biological efficacy.

| Sulfur-Containing Derivative | Functional Group | Key Research Application | Reference |

|---|---|---|---|

| 11-Mercaptoundecanoic acid (MUA) | Thiol (-SH) / Thioether | Formation of self-assembled monolayers (SAMs) on metal surfaces for sensors and biocompatible coatings. | medchemexpress.com |

| 11-(Acetylthio)-undecanoic acid | Thioester (-S-CO-CH₃) | Synthetic intermediate for creating thiol-functionalized molecules and surfaces. | chemsrc.com |

| 11-(((3-nitrophenyl)sulfonyl)amino)-undecanoic acid ethyl ester | Sulfonamide (-SO₂-NH-) | Investigated for potential pharmaceutical applications due to antimicrobial and antifungal properties. |

Other 11-Functionalized Undecanoic Acids and their Research Relevance

Beyond sulfur-containing compounds, a variety of other functional groups can be introduced at the 11-position of undecanoic acid, leading to a broad spectrum of molecules with significant research interest. These include amino, hydroxyl, cyclic, aromatic, fluorescent, and furan-containing derivatives, each with distinct properties and applications.

11-Amino Undecanoic Acid in Polymer Science and Biochemical Research

11-Aminoundecanoic acid (11-AUA) is a bifunctional molecule containing both a terminal amine group and a terminal carboxylic acid group. This structure makes it an ideal monomer for polymerization. Its most significant application is in the production of Polyamide 11, commercially known as Nylon-11. This bio-based polymer, derived from castor oil, is valued for its excellent mechanical properties, chemical resistance, and thermal stability, finding use in demanding applications within the automotive, electronics, and industrial equipment sectors.

In addition to Nylon-11, 11-AUA is used to synthesize other polyamides and copolymers for coatings, adhesives, and sealants. In biochemical research, N-acyl derivatives of 11-aminoundecanoic acid have been shown to act as effective gelling agents for both water and organic solvents. Furthermore, its derivatives are being explored for biomedical applications, such as in the development of drug delivery systems and novel biomaterials, owing to its biocompatibility and versatile chemical functionality.

11-Hydroxyundecanoic Acid as an Intermediate in Synthesis

11-Hydroxyundecanoic acid is a valuable intermediate in organic synthesis, serving as a precursor for various other functionalized long-chain molecules. nih.gov It contains a terminal hydroxyl group and a terminal carboxyl group, allowing for selective chemical modifications at either end of the eleven-carbon chain.

A primary application of 11-hydroxyundecanoic acid is in the synthesis of other important monomers. For example, it can be a starting material for the production of 11-aminoundecanoic acid. frontiersrj.com It is also used to synthesize long-chain dicarboxylic acids, such as 1,11-undecanedioic acid, which are themselves important building blocks for polyesters and polyamides. nih.gov The availability of 11-hydroxyundecanoic acid from renewable resources like ricinoleic acid (from castor oil) makes it an attractive green chemistry intermediate. nih.gov

Cyclic and Aromatic Derivatives

The linear undecanoic acid chain can be modified to incorporate cyclic or aromatic structures, leading to compounds with constrained conformations and novel properties.

Cyclic Derivatives: The formation of cyclic structures from undecanoic acid precursors can be achieved through intramolecular reactions. For instance, dicarboxylic acid derivatives of undecane (B72203) can undergo reactions like the Dieckmann condensation to form cyclic ketones. youtube.com Research into cyclic dimers of amino undecanoic acid provides models for understanding the folding and hydration patterns in larger polymers like polyamides and polypeptides.

Aromatic Derivatives: Attaching aromatic groups to the undecanoic acid backbone can impart properties such as antioxidant activity or specific molecular recognition capabilities. An example is 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, an amphiphilic antioxidant. nih.gov In this molecule, the long aliphatic undecanoic acid chain acts as a hydrophobic tail, while the aromatic phenol (B47542) group provides the antioxidant function. Such molecules are designed to anchor within cell membranes, positioning the active phenolic group to protect against lipid peroxidation. nih.gov

Fluorescent Probes based on Undecanoic Acid Analogues

Fluorescent analogues of undecanoic acid are powerful tools in biochemical and cell biology research. By attaching a fluorophore to the undecanoic acid chain, scientists can visualize and track the movement and interactions of fatty acids in biological systems.

Commonly used fluorescent probes include derivatives based on fluorophores like Dansyl, BODIPY, and nitrobenzoxadiazole (NBD). For example, 11-(dansylamino)undecanoic acid (DAUDA) is an environment-sensitive probe whose fluorescence properties change depending on the polarity of its surroundings. This has been used to study fatty acid binding to proteins like serum albumin. Another example, BODIPY 581/591 undecanoic acid, is used to detect reactive oxygen species and lipid peroxidation in cells and membranes. These fluorescent probes are essential for studying lipid metabolism, membrane dynamics, and protein-lipid interactions.

| Fluorescent Probe | Fluorophore | Research Application |

|---|---|---|

| 11-(Dansylamino)undecanoic acid (DAUDA) | Dansyl | Probing fatty acid binding sites on proteins; fluorescence is sensitive to the local environment. |

| BODIPY 581/591 undecanoic acid | BODIPY | Detecting reactive oxygen species and lipid peroxidation in membranes; fluorescence emission shifts upon oxidation. |

| NBD-undecanoic acid | Nitrobenzoxadiazole (NBD) | Studying lipid metabolism and transport within cells. |

Furan (B31954) Fatty Acid Derivatives and their Biological Context

Furan fatty acids (Fu-FAs) are a unique class of fatty acids that contain a furan ring within the aliphatic chain. These compounds are found in various organisms, including plants, algae, and fish. The furan ring can be substituted with methyl groups and is positioned along the carbon chain.

The primary biological role attributed to furan fatty acids is that of a potent antioxidant and radical scavenger. They are believed to protect cell membranes from oxidative damage by quenching reactive oxygen species. For example, a 19-carbon furan-containing fatty acid, 10,13-epoxy-11-methyl-octadecadienoate, has been shown to act as a membrane-bound scavenger of singlet oxygen. The presence of these fatty acids in phospholipids (B1166683), substituting for more common polyunsaturated fatty acids, suggests a protective function within the lipid bilayer. Their unique structure and antioxidant properties make them a subject of interest for their potential benefits in nutrition and medicine.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Functionalized Undecanoic Acids

The synthesis of functionalized long-chain fatty acids is a cornerstone of developing new materials and therapeutic agents. Historically, the functionalization of undecanoic acid often begins with undecylenic acid, a renewable feedstock derived from castor oil. A common strategy involves the anti-Markovnikov hydrobromination of undecylenic acid to produce 11-bromoundecanoic acid, a versatile intermediate for further modification.

Future synthetic research is trending towards more efficient, selective, and sustainable methods. For a molecule like 11-(Carboxymethylsulfanyl)undecanoic acid, whose synthesis could traditionally be achieved by reacting 11-bromoundecanoic acid with thioglycolic acid, emerging strategies offer compelling alternatives. These include photocatalytic methods that utilize light to drive reactions, offering mild conditions and unique reactivity. researchgate.net Other innovative approaches bypass the need for harsh reagents by using sulfur transfer agents or employing organophosphorus-catalyzed reactions that deoxygenate starting materials to form thioethers. organic-chemistry.orgrsc.orgresearchgate.net

These novel strategies promise higher yields, reduced by-product formation, and better functional group tolerance, paving the way for the efficient synthesis of a diverse library of functionalized undecanoic acids for screening and application.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Classical Nucleophilic Substitution | Reaction of an 11-halo-undecanoic acid with a thiol-containing molecule (e.g., thioglycolic acid). | Straightforward, well-established chemistry. | General Knowledge |

| Photocatalytic Thioester Synthesis | Uses light and a photocatalyst to couple carboxylic acids with sulfur sources, often avoiding the use of odorous thiols. | Mild reaction conditions, high functional group tolerance, novel reactivity. | researchgate.net |

| Decarbonylative Thioetherification | A palladium-catalyzed method that couples carboxylic acids with thioesters, which serve as both an activator and a sulfur source. | Engages readily available carboxylic acids, operates under mild, base-free conditions. | rsc.org |

| Umpolung Deoxygenation | An organophosphorus-catalyzed reaction that deoxygenates sulfonyl chlorides and acids to generate thioethers. | Operationally simple, broad functional group tolerance. | organic-chemistry.org |

Exploration of Multifunctional Derivatives with Enhanced Biological Effects

The introduction of specific functional groups onto a fatty acid backbone can impart novel biological activities. Research on thia-substituted fatty acids has revealed a wide spectrum of effects, including anti-inflammatory, antioxidant, and potent influences on lipid metabolism, often mediated by peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net These findings suggest that the sulfur atom in 11-(Carboxymethylsulfanyl)undecanoic acid is not merely a linker but a potential source of bioactivity.

Future exploration will likely focus on the structure-activity relationship of such derivatives. The presence of two carboxylic acid groups in 11-(Carboxymethylsulfanyl)undecanoic acid creates a multifunctional structure. This dicarboxylate nature could lead to enhanced water solubility compared to its parent fatty acid, or it could enable the molecule to act as a chelating agent for divalent metal cations. Studies on other functionalized thiols have demonstrated that even minor modifications to the molecular structure can lead to a complete gain or loss of biological activity, highlighting the importance of precise molecular design. mdpi.com Future work should involve synthesizing a series of analogs to probe how chain length, the position of the thioether linkage, and the nature of the terminal acid group influence biological outcomes.

Integration of Computational Predictions with Experimental Validation

Modern chemical and biological research increasingly relies on the synergy between computational modeling and experimental work to accelerate discovery. For a novel molecule like 11-(Carboxymethylsulfanyl)undecanoic acid, this integrated approach is essential for efficiently identifying potential biological targets and elucidating mechanisms of action. biorxiv.org

Computational methods, such as molecular dynamics (MD) simulations and molecular docking, can predict how the molecule might interact with proteins, enzymes, or cell membranes. nih.govfrontiersin.org These in-silico experiments can generate hypotheses about the molecule's function; for example, docking studies could predict whether it binds to the active site of an enzyme involved in lipid metabolism. MD simulations can further reveal the stability of this binding and the conformational changes that occur upon interaction. researchgate.netacs.org

However, these predictions must be anchored in reality through experimental validation. In-vitro assays are required to confirm the predicted biological activity and determine key parameters. This iterative cycle—where computational predictions guide focused experiments and experimental results refine the computational models—provides a powerful and resource-efficient paradigm for investigating the therapeutic or industrial potential of new chemical entities. biorxiv.org

| Phase | Technique | Objective | Reference |

|---|---|---|---|

| In-Silico Prediction | Molecular Docking | Predict binding affinity and orientation of the molecule to known biological targets (e.g., enzymes, receptors). | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule and its complex with a target to assess binding stability and conformational changes. | frontiersin.orgacs.org | |

| Experimental Validation | In-Vitro Enzyme/Receptor Assays | Measure the actual inhibitory or binding activity of the compound against the predicted target. | General Knowledge |

| Cell-Based Assays | Evaluate the effect of the compound on cellular processes (e.g., lipid accumulation, inflammatory response). | General Knowledge | |

| Refinement | Iterative Analysis | Use experimental data to refine computational models for higher predictive accuracy. | biorxiv.org |

Investigation of the Role of 11-(Carboxymethylsulfanyl)undecanoic acid in Diverse Biological Systems

While no specific biological role for 11-(Carboxymethylsulfanyl)undecanoic acid has been documented, its structure allows for the formulation of several hypotheses that can guide future research. The known activities of other thia fatty acids provide a logical starting point. nih.govresearchgate.net Investigations could explore whether this compound can modulate key metabolic regulators like PPARs or other nuclear receptors involved in fatty acid homeostasis.

The thioether bond is of particular interest. It is more stable than a disulfide bond but can be susceptible to oxidation in biological systems, potentially converting to a sulfoxide (B87167) or sulfone. This metabolic transformation could act as a biological switch, changing the molecule's activity, polarity, and fate. Future studies should therefore investigate the metabolic stability of 11-(Carboxymethylsulfanyl)undecanoic acid and characterize its potential metabolites. The unique dicarboxylic acid structure also warrants investigation into its effects on biological membranes and its potential to interact with systems that transport or recognize dicarboxylates.

Sustainable Production and Derivatization Approaches for Bio-based Fatty Acids

The chemical industry is undergoing a significant shift towards sustainability, prioritizing renewable feedstocks over petrochemicals. innovationorigins.comnih.gov Fatty acids are at the forefront of this transition, as they can be sourced from a variety of biological origins. The undecanoic acid backbone of the target molecule is exemplary of this, being derivable from castor oil, a non-food crop. nih.gov

Future research will continue to expand the portfolio of sustainable production methods. These include:

Plant-based oils: Utilizing oils from non-food crops or improving the fatty acid profiles of existing crops through metabolic engineering. nih.gov

Microbial Fermentation: Employing bacteria or yeast to convert organic waste, such as leftover food or agricultural residues, into valuable medium- and long-chain fatty acids. innovationorigins.com This approach is central to a circular economy, turning waste streams into valuable chemical building blocks.

Algal Production: Cultivating microalgae, the primary producers of many fatty acids in aquatic ecosystems, for the targeted synthesis of specific fatty acids, including polyunsaturated ones. mdpi.comnih.gov

Beyond sustainable sourcing of the fatty acid backbone, future work will also focus on "green" derivatization approaches. This involves using enzymatic catalysts, such as lipases, to perform chemical transformations under mild conditions, reducing energy consumption and waste generation compared to traditional chemical methods. researchgate.net The development of a fully bio-based and environmentally benign production and derivatization pathway for molecules like 11-(Carboxymethylsulfanyl)undecanoic acid is a key long-term goal.

Q & A

Q. What are the common synthetic routes for 11-(Carboxymethylsulfanyl)undecanoic acid, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution , where 11-bromoundecanoic acid reacts with sodium carboxymethylthiolate under basic conditions. Optimization involves:

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitoring progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1).

- Purification through recrystallization (ethanol/water mixtures) yields >95% purity. Structural confirmation uses ¹H NMR (δ 2.55 ppm for SCH₂COO⁻) and FT-IR (C=O stretch at 1700 cm⁻¹) .

Q. Which analytical techniques are essential for confirming the structure and purity of 11-(Carboxymethylsulfanyl)undecanoic acid?

Critical methods include:

- NMR spectroscopy : Identifies the carboxymethylsulfanyl moiety (¹H: δ 2.5–3.0 ppm; ¹³C: δ 35–40 ppm for S–CH₂).

- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and thioether groups.

- Mass spectrometry : Molecular ion at m/z 276.3 (C₁₃H₂₄O₄S).

- HPLC : C18 column with UV detection at 210 nm for purity assessment.

- Elemental analysis : Validates stoichiometry (C: 56.49%, H: 8.75%, S: 11.61%) .

Q. In what types of research applications is 11-(Carboxymethylsulfanyl)undecanoic acid commonly employed?

Key applications include:

- Bioconjugation : Thiol-reactive group for protein/peptide linkage.

- Nanomaterial functionalization : Forms self-assembled monolayers (SAMs) on gold surfaces via thiolate bonds.

- Drug delivery systems : Serves as a lipid anchor for targeted therapies.

- Biosensors : Immobilizes biomolecules on electrode surfaces .

Advanced Research Questions

Q. How does the carboxymethylsulfanyl substituent influence biological activity in enzyme inhibition studies?

The substituent enhances hydrophilicity and hydrogen-bonding capacity , improving interactions with enzymes like acetylcholinesterase. Methodological approaches:

Q. What factors affect the stability of 11-(Carboxymethylsulfanyl)undecanoic acid under physiological conditions?

Stability is influenced by:

Q. How can researchers investigate the self-assembly behavior of this compound on metallic surfaces?

Methods include:

- Contact angle measurements : Assess monolayer hydrophobicity.

- AFM/XPS : Surface topography and sulfur-gold bonding (XPS binding energy ~162 eV).

- Electrochemical impedance spectroscopy (EIS) : Evaluates SAM integrity.

- Cyclic voltammetry : Quantifies packing density using redox probes (e.g., Fe(CN)₆³⁻/⁴⁻) .

Q. How should discrepancies in reported solubility values be addressed?

Resolve contradictions by:

- Standardizing conditions (25°C, PBS pH 7.4).

- Using nephelometry for quantification.

- Comparing logP values (HPLC-derived) to predict solubility trends.

- Documenting solvent purity and temperature rigorously .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres to prevent thiol oxidation.

- Biological Assays : Include positive controls (e.g., donepezil for acetylcholinesterase inhibition).

- Data Reproducibility : Validate analytical methods with certified reference materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.